molecular formula C24H27N3O2 B2659478 (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone CAS No. 866149-62-4

(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone

Cat. No.: B2659478
CAS No.: 866149-62-4
M. Wt: 389.499
InChI Key: ASCBYKLDPOIMNK-UHFFFAOYSA-N
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Description

The compound (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine derivative reacts with the pyrrole intermediate.

    Introduction of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the piperazine ring.

    Final coupling: The final step involves coupling the pyrrole and piperazine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-{[4-(4-chlorophenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone
  • (5-{[4-(4-fluorophenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone
  • (5-{[4-(4-nitrophenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone

Uniqueness

The uniqueness of (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone lies in its methoxyphenyl group, which can influence its electronic properties and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

[5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1-methylpyrrol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-25-17-20(24(28)19-6-4-3-5-7-19)16-22(25)18-26-12-14-27(15-13-26)21-8-10-23(29-2)11-9-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCBYKLDPOIMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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